(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol
Description
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a piperidine-based compound featuring a 2-chloro-4-fluorobenzyl substituent at the nitrogen atom and a hydroxymethyl group at the 3-position of the piperidine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-13-6-12(15)4-3-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFHGDBHXARJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylation of Piperidin-3-yl Intermediates
A common approach begins with piperidin-3-yl derivatives, which are reacted with 2-chloro-4-fluorobenzyl halides (typically bromide or chloride) under basic conditions to achieve N-benzylation.
- Reaction Conditions: Typically, the reaction is performed in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at moderate temperatures (50–80°C).
- Bases: Organic bases like triethylamine or inorganic bases such as sodium carbonate are used to deprotonate the piperidine nitrogen.
- Work-up: After completion, aqueous work-up and extraction with ethyl acetate or similar solvents are performed, followed by purification via crystallization or chromatography.
Introduction of the Hydroxymethyl Group at Piperidin-3-yl Position
The hydroxymethyl substituent can be introduced by:
- Reduction of a corresponding aldehyde or ketone intermediate at the 3-position of the piperidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Alternatively, nucleophilic substitution of a 3-halopiperidine intermediate with formaldehyde or its equivalents under controlled conditions.
Use of Protective Groups and Solvent Systems
- Protective groups may be employed on the hydroxyl or amine functionalities during intermediate steps to prevent side reactions.
- Solvent systems are selected from esters, ethers, chloro solvents, hydrocarbons, ketones, polar aprotic solvents, or alcohols depending on the reaction step. For example, NMP is favored for nucleophilic substitutions, while ethyl acetate is used for extraction and crystallization.
Detailed Reaction Example from Patent Literature
A representative process from patent WO2016185485A2 describes the preparation of a related compound involving:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Reaction of acid chloride with 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)tetrahydrofuran-3-yloxy)-quinazoline in NMP at 55–60°C for 3 hours | Formation of intermediate via acylation |
| 2 | Cooling to 25–30°C, addition of water and pH adjustment to 4–5 with sodium carbonate | Precipitation and purification |
| 3 | Extraction with ethyl acetate, basification of aqueous layer, further extraction, solvent removal | Isolation of product |
| 4 | Stirring with water at 25–30°C for 3 hours, filtration, washing, drying | Final solid product preparation |
Though this process is for a quinazoline derivative, the solvent and work-up techniques are applicable to piperidine derivatives such as (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol.
Supporting Synthetic Techniques and Notes
- Use of Mesylates and Stannylated Intermediates: In related syntheses, mesylation of alcohol intermediates followed by substitution with organostannane reagents is reported to facilitate complex ether and alcohol functionalizations.
- Amorphous and Crystalline Forms: The final compound may be isolated in various solid forms (amorphous, crystalline), which can be controlled by solvent choice, temperature, and crystallization technique to optimize solubility and stability.
- Purification Techniques: Techniques such as rotational distillation, lyophilization, spray drying, and anti-solvent precipitation are employed to achieve high purity and desired particle size.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | NMP, DMF, ethyl acetate, ethers | Solvent choice critical for yield and purity |
| Base | Triethylamine, sodium carbonate | For deprotonation during N-alkylation |
| Temperature | 25–80°C | Moderate heating for reaction progression |
| Reaction Time | 1–3 hours | Depends on step and scale |
| Work-up | Aqueous quench, extraction, pH adjustment | Essential for product isolation |
| Purification | Crystallization, filtration, drying | Solid form control affects pharmaceutical properties |
| Protective Groups | Optional, depending on intermediate stability | Used to prevent side reactions |
Research Findings and Optimization
- The choice of solvent and base directly influences the reaction rate and selectivity of the N-benzylation step.
- Controlling temperature and pH during work-up minimizes side product formation and improves yield.
- Crystallization conditions affect the polymorphic form of the final compound, impacting solubility and bioavailability.
- Use of anti-solvent precipitation and milling techniques can further refine particle size distribution for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified piperidine derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, dehalogenated piperidine derivatives, and substituted piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a. Compound 29: (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone
- Structural Differences: Benzyl group: 3-chloro-4-fluorophenyl (vs. 2-chloro-4-fluorophenyl in the target compound). Additional substituents: A 4-fluoro group and a phenoxyethylamino moiety on the piperidine ring.
- Synthetic Yield : 40% (lower than typical yields for simpler analogs, likely due to complex functionalization) ">[1].
- Application : Acts as a biased agonist for 5-HT1A receptors, highlighting the role of halogen positioning in receptor affinity ">[1].
b. [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol (CAS 1241615-19-9)
- Structural Differences :
- Benzyl group: 2-chlorophenyl (lacks the 4-fluoro substituent).
- Hydroxymethyl group: Positioned at the 4-position of piperidine (vs. 3-position in the target compound).
c. [1-((2-Ethylthiazol-4-yl)methyl)piperidin-4-yl]methanamine
- Structural Differences: Benzyl replacement: 2-ethylthiazol-4-yl heterocycle (introduces sulfur and nitrogen atoms). Functional group: Methanamine instead of methanol.
Core Heterocycle Modifications
a. {1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol
- Structural Differences: Core ring: Pyrrolidine (5-membered) vs. piperidine (6-membered).
Enantioselectivity and Stereochemical Comparisons
Compounds such as (2S,3S)-2-(3-chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) demonstrate high enantioselectivity (89% ee) via organocatalytic synthesis. Key findings include:
Key Takeaways
- Substituent Positioning : The 2-chloro-4-fluoro substitution on the benzyl group may enhance receptor selectivity compared to 3-chloro-4-fluoro analogs, as seen in 5-HT1A receptor studies ">[1].
- Synthetic Challenges: Complex substitutions (e.g., phenoxyethylamino groups) reduce yields, suggesting simpler analogs like the target compound may offer synthetic advantages ">[1].
- Safety Considerations : Halogenated benzyl-piperidine derivatives require stringent safety protocols due to toxicity risks (#user-content-fn-15-">[7].
Biological Activity
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chlorofluorobenzyl group. Its chemical formula is , and it possesses a hydroxymethyl functional group that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to therapeutic effects.
Potential Targets
- Tyrosinase Inhibition : Similar compounds have been studied for their inhibitory effects on tyrosinase, an enzyme critical in melanin production. For instance, derivatives of piperidine have shown competitive inhibition with IC50 values in the low micromolar range, suggesting that this compound may exhibit similar properties .
- Receptor Modulation : The piperidine structure is known for its ability to bind to various neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Recent studies have explored the potential of similar compounds in various biological contexts:
- Inhibition of Melanin Production : A study on structurally related piperazine derivatives demonstrated significant inhibition of melanin synthesis in B16F10 cells without cytotoxic effects. These findings suggest that this compound could be further investigated for similar antimelanogenic properties .
- Neuropharmacological Effects : Research into piperidine derivatives has indicated potential neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases. This aligns with the structural characteristics of this compound, which may interact with neurotransmitter systems.
Q & A
What are the recommended safety protocols for handling (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Ventilation: Conduct reactions in fume hoods or gloveboxes to prevent inhalation of volatile byproducts .
- Waste Disposal: Segregate waste into halogenated organic containers and coordinate with certified hazardous waste handlers for incineration .
- First Aid: For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation .
What synthetic routes are effective for preparing this compound?
Level: Basic
Answer:
- Key Steps:
- Piperidine Functionalization: React piperidin-3-ylmethanol with 2-chloro-4-fluorobenzyl chloride via nucleophilic substitution.
- Optimized Conditions: Use dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for ≥95% purity .
- Yield Considerations: Reaction time (12–24 hrs) and stoichiometric excess of benzyl chloride (1.2 eq) improve yields to ~70–80% .
How can researchers resolve contradictions in reported biological activities of this compound?
Level: Advanced
Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., paroxetine for serotonin transporters) to minimize variability .
- Structural Validation: Confirm batch purity via HPLC (>98%) and characterize stereochemistry using chiral chromatography or X-ray crystallography .
- Meta-Analysis: Compare IC50 values across studies while accounting for differences in assay conditions (e.g., pH, temperature) .
What methodological approaches are recommended for SAR studies of derivatives?
Level: Advanced
Answer:
- Substituent Variation: Synthesize analogs with substituents at the benzyl (e.g., 3-fluoro vs. 4-chloro) or piperidine (e.g., N-methyl vs. N-ethyl) positions to assess steric/electronic effects .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against targets like σ1 receptors (PDB: 5HK1) to predict binding affinities .
- Pharmacological Profiling: Use radioligand displacement assays (e.g., [³H]-DTG for σ1) and functional assays (cAMP modulation) to quantify activity shifts .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify benzyl (δ 4.5–5.0 ppm) and piperidine (δ 2.5–3.5 ppm) proton environments .
- Mass Spectrometry: ESI-MS (expected [M+H]⁺: ~284.1 m/z) .
- Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
What strategies optimize synthetic yield while minimizing byproducts?
Level: Advanced
Answer:
- Catalyst Screening: Test alternative bases (e.g., DBU) to reduce side reactions like over-alkylation .
- Temperature Control: Maintain reactions at 0–5°C during benzylation to suppress thermal degradation .
- In Situ Monitoring: Use FTIR to track benzyl chloride consumption (C-Cl stretch at 750 cm⁻¹ disappearance) .
How does stereochemistry influence pharmacological properties?
Level: Basic
Answer:
- Chiral Centers: The piperidin-3-ylmethanol core has two stereocenters; enantiomers may show divergent binding to targets like dopamine D2 receptors.
- Resolution Methods: Use chiral auxiliaries (e.g., L-tartaric acid) or preparative SFC to isolate (R,R)- and (S,S)-isomers .
- Activity Differences: For example, (R)-enantiomers may exhibit 10-fold higher σ1 receptor affinity than (S)-counterparts in radioligand assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
